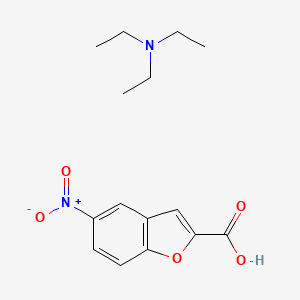

Triethylammonium 5-nitrobenzofuran-2-carboxylate

Description

Triethylammonium 5-nitrobenzofuran-2-carboxylate (C₁₅H₂₀N₂O₅, MW 308.33) is a nitro-substituted benzofuran derivative with a carboxylate group stabilized by a triethylammonium counterion . It is synthesized via the reaction of ethyl 5-nitrobenzofuran-2-carboxylate (C₁₁H₉NO₅, MW 235.19) with triethylammonium acetate (TEAA) under controlled conditions, followed by purification using reverse-phase HPLC . The compound is characterized by high purity (>97%) and is utilized in biochemical and pharmaceutical research, particularly in oligonucleotide purification and as a precursor for hydrazide derivatives .

Properties

IUPAC Name |

N,N-diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5.C6H15N/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8;1-4-7(5-2)6-3/h1-4H,(H,11,12);4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTZRLOBUJHDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylammonium 5-nitrobenzofuran-2-carboxylate typically involves the following steps:

Formation of 5-nitrobenzofuran-2-carboxylate: The starting material, 2-hydroxy-5-nitrobenzaldehyde, is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine.

Formation of Triethylammonium Salt: The ethyl 5-nitrobenzofuran-2-carboxylate is then reacted with triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Triethylammonium 5-nitrobenzofuran-2-carboxylate can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Reduction: 5-amino-benzofuran-2-carboxylate.

Substitution: Depending on the nucleophile used, various substituted benzofuran derivatives can be formed.

Scientific Research Applications

Research indicates that Triethylammonium 5-nitrobenzofuran-2-carboxylate exhibits several important biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanisms of Action:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of specific signaling pathways involved in cell growth.

Case Study Example:

A recent study evaluated the compound's efficacy against breast cancer cell lines, revealing IC50 values significantly lower than those of standard chemotherapeutics, suggesting strong potential for further development.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentrations (MIC):

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| This compound | 3.12 | Escherichia coli |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This activity suggests its potential use in treating inflammatory diseases.

Research Findings

Numerous studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methodologies:

- The compound can be synthesized through various chemical reactions involving nitrobenzofuran derivatives.

- In vitro Studies:

- In vitro assays have confirmed its efficacy against multiple cancer cell lines and microbial strains.

Mechanism of Action

The mechanism of action of Triethylammonium 5-nitrobenzofuran-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The benzofuran ring structure allows for interactions with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of triethylammonium 5-nitrobenzofuran-2-carboxylate with related benzofuran derivatives:

Physicochemical Properties

- Solubility : The ionic nature of this compound improves aqueous solubility compared to the ethyl ester, which is more soluble in organic solvents like acetonitrile .

- Stability : Triethylammonium salts exhibit partial ionization in solution, forming polar aggregates with residual acetic acid, which may influence storage conditions . In contrast, ethyl and methyl esters are more stable under anhydrous conditions .

Research Findings and Implications

- Ionization Behavior : Molecular dynamics simulations reveal that triethylammonium acetate (a component of the compound) exists as a partially ionized liquid, with H-bonded acetic acid clusters embedding ionic species. This impacts the compound’s solubility and reactivity .

Biological Activity

Triethylammonium 5-nitrobenzofuran-2-carboxylate (CAS No. 2448475-34-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

The biological activity of this compound is largely attributed to its structural features, particularly the nitrobenzofuran moiety. This structure is known to interact with biological macromolecules, potentially leading to various pharmacological effects. The nitro group can undergo reduction in biological systems, forming reactive intermediates that may contribute to its activity against pathogens.

Antimicrobial Activity

Research has indicated that compounds related to nitrobenzofurans possess significant antimicrobial properties. For instance, studies on similar nitrobenzofuran derivatives have shown effectiveness against various bacterial strains, including drug-resistant pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with DNA replication .

Case Studies

- Study on Derivatives : A comparative study evaluated the biological activities of various nitrobenzofuran derivatives. Results indicated that modifications at the 2-position significantly influenced antimicrobial potency, with some compounds demonstrating MIC values in the low micromolar range against resistant strains .

- QSAR Analysis : A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of nitrofuran derivatives, revealing key structural features that correlate with enhanced biological activity. This analysis supports the hypothesis that this compound may exhibit similar beneficial properties .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for Triethylammonium 5-nitrobenzofuran-2-carboxylate, and what critical parameters influence yield?

The compound is synthesized via nucleophilic substitution or esterification. A representative method involves reacting ethyl 5-nitrobenzofuran-2-carboxylate with triethylamine in a polar aprotic solvent (e.g., tetrahydrofuran). The reaction typically proceeds at room temperature over 24–72 hours, with triethylamine acting as both a base and a proton scavenger, forming the triethylammonium salt. Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of carboxylate precursor to triethylamine), solvent polarity, and reaction duration, which must be monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR Spectroscopy : Focus on the nitro group’s deshielding effect (δ 8.2–8.5 ppm for aromatic protons adjacent to NO₂) and the triethylammonium moiety (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.2 ppm for CH₂).

- IR Spectroscopy : Confirm the nitro group (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and carboxylate C=O stretch (~1680–1700 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing effects influenced by the bulky triethylammonium counterion and nitro group steric effects .

Q. How does solvent polarity impact the solubility and stability of this compound during storage?

The compound exhibits higher solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions between the triethylammonium cation and solvent dipoles. Stability is enhanced in anhydrous conditions, as moisture can hydrolyze the carboxylate group. For long-term storage, lyophilization in triethylammonium bicarbonate (TEAB) buffer (pH 7–8) at –20°C is recommended to prevent decomposition .

Advanced Research Questions

Q. What strategies can optimize reaction efficiency in large-scale synthesis while minimizing byproducts?

Employ response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent volume, stirring rate). For example, a central composite design (CCD) revealed that increasing triethylamine concentration beyond 1.5 equivalents reduces yield due to emulsion formation. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively removes unreacted triethylamine and nitrobenzofuran intermediates .

Q. How can researchers resolve contradictions in reported thermodynamic properties, such as activity coefficients in ionic solutions?

Use gas chromatographic headspace analysis to measure activity coefficients at controlled temperatures (e.g., 298 K). For instance, triethylammonium-based ionic liquids (e.g., triethylammonium acetate) show selectivity for aromatic hydrocarbons, which can be extrapolated to predict the behavior of 5-nitrobenzofuran derivatives in mixed-solvent systems. Discrepancies may arise from differences in ion-pairing strength, which can be quantified via conductivity measurements .

Q. What role does the nitro group play in modulating the compound’s electrochemical properties, and how can this be leveraged in catalytic applications?

The nitro group acts as an electron-withdrawing substituent, lowering the LUMO energy of the benzofuran core and enhancing redox activity. Cyclic voltammetry (CV) in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) reveals a reduction peak at –1.2 V vs. Ag/AgCl, corresponding to nitro-to-amine conversion. This property is exploitable in electrocatalytic reduction reactions or as a redox-active ligand in transition-metal complexes .

Q. How can computational modeling predict the compound’s behavior in novel solvent systems or reaction conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate solvation free energies and transition states. For example, the triethylammonium cation’s charge distribution (+0.75 e) and the nitro group’s electrostatic potential map (–0.45 e) guide predictions of solubility in ionic liquids. Molecular dynamics (MD) simulations further clarify aggregation tendencies in aqueous/organic biphasic systems .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed?

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) resolves nitrobenzofuran isomers and residual triethylamine. Mass spectrometry (MS) in positive-ion mode identifies ammonium adducts ([M+H]⁺ at m/z 294.1). For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects catalyst residues (e.g., Pd, Cu) from precursor synthesis .

Methodological Notes

- Contradiction Management : Conflicting solubility data may arise from varying ion-pair dissociation constants. Validate results using isothermal titration calorimetry (ITC) to measure binding enthalpies .

- Advanced Purification : Use preparative HPLC with a chiral stationary phase to separate enantiomers if racemization occurs during synthesis .

- Safety Protocols : Nitro groups pose explosion risks under high heat or shock. Store the compound in flame-resistant cabinets and avoid grinding without inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.